Ethyl 2-amino-6-methylbenzoate

Descripción general

Descripción

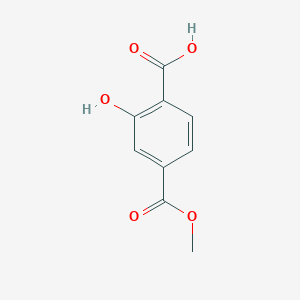

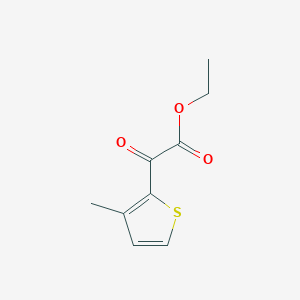

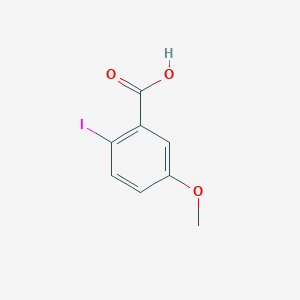

Ethyl 2-amino-6-methylbenzoate is an organic compound with the molecular formula C10H13NO2 . It is also known by its IUPAC name, ethyl 2-amino-6-methylbenzoate . The compound is typically a colorless to yellow solid or liquid .

Molecular Structure Analysis

Ethyl 2-amino-6-methylbenzoate has a molecular weight of 179.22 . The compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic primary amine .Physical And Chemical Properties Analysis

Ethyl 2-amino-6-methylbenzoate is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a colorless to yellow solid or liquid .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on related compounds, such as various benzoate derivatives and amino-substituted benzoic acids, provides valuable insights into synthesis methodologies and structural characterizations that could be applicable to ethyl 2-amino-6-methylbenzoate. For instance, the synthesis and characterization of novel compounds through reactions involving amino-functionalized benzoates have been a subject of study, offering potential pathways for creating derivatives of ethyl 2-amino-6-methylbenzoate for specific applications (Klimova et al., 2012).

Applications in Material Science

Benzoate derivatives have been investigated for their applications in material science, including the study of their thermal and structural properties. These studies often involve calorimetric experiments and computational approaches to understand their behaviors under various conditions, which can be relevant for designing materials with specific thermal properties (Ledo et al., 2019).

Antimicrobial and Biological Activities

Some benzoate derivatives have shown potential in biological applications, including antimicrobial activities. For example, thiazolo[4,5-d]pyrimidines derivatives, starting from structurally similar compounds, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of benzoate derivatives in developing new antimicrobial agents (Balkan et al., 2001).

Environmental and Photocatalytic Studies

Investigations into the environmental behavior of UV filters, including ethyl-4-aminobenzoate (a compound similar in structure to ethyl 2-amino-6-methylbenzoate), have provided insights into their stability, degradation pathways, and potential environmental impacts. These studies are crucial for understanding the fate of chemical compounds in the environment and developing more eco-friendly alternatives (Li et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-amino-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNABFOOCARYOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575780 | |

| Record name | Ethyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-methylbenzoate | |

CAS RN |

90259-52-2 | |

| Record name | Ethyl 2-amino-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)